(2R,3S,4R,5R)-2-((benzoyloxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrothiophene-3,4-diyl dibenzoate

Catalog No.
S12806219
CAS No.
M.F
C30H26N2O8S
M. Wt
574.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3S,4R,5R)-2-((benzoyloxy)methyl)-5-(2,4-dioxo-...

Product Name

(2R,3S,4R,5R)-2-((benzoyloxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrothiophene-3,4-diyl dibenzoate

IUPAC Name

[(2R,3S,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)thiolan-2-yl]methyl benzoate

Molecular Formula

C30H26N2O8S

Molecular Weight

574.6 g/mol

InChI

InChI=1S/C30H26N2O8S/c33-23-16-17-32(30(37)31-23)26-25(40-29(36)21-14-8-3-9-15-21)24(39-28(35)20-12-6-2-7-13-20)22(41-26)18-38-27(34)19-10-4-1-5-11-19/h1-15,22,24-26H,16-18H2,(H,31,33,37)/t22-,24-,25-,26-/m1/s1

InChI Key

ZRXWBHVEMSFQIF-VNSJUHMKSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2C(C(C(S2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Isomeric SMILES

C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](S2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

The compound (2R,3S,4R,5R)-2-((benzoyloxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrothiophene-3,4-diyl dibenzoate is a complex organic molecule characterized by its unique stereochemistry and functional groups. It features a tetrahydrothiophene ring, which is a five-membered ring containing sulfur, and is substituted with a benzoyloxy group and a pyrimidine derivative containing two keto groups. The compound's molecular formula is C30H23N5O9C_{30}H_{23}N_{5}O_{9}, and it has a molecular weight of approximately 597.54 g/mol. Its structure suggests potential applications in pharmaceuticals due to the presence of both aromatic and heterocyclic components.

Typical of its functional groups:

  • Esterification: The benzoyloxy groups can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding benzoic acids.
  • Nucleophilic Substitution: The azido group in related compounds suggests potential for nucleophilic substitution reactions, which could be exploited for further functionalization.
  • Cyclization Reactions: The tetrahydrothiophene moiety may undergo cyclization reactions under certain conditions, potentially leading to new cyclic compounds.

While specific biological activity data for this compound is limited, related compounds with similar structures have shown promising biological properties:

  • Antimicrobial Activity: Compounds containing pyrimidine rings are often evaluated for their antimicrobial properties.
  • Anticancer Potential: Many derivatives of 2,4-dioxo-pyrimidines demonstrate cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition: Some similar compounds have been studied as inhibitors of specific enzymes, suggesting potential therapeutic applications.

Synthesis of this compound typically involves multiple steps:

  • Formation of Tetrahydrothiophene: Starting from commercially available precursors, the tetrahydrothiophene ring can be synthesized through cyclization methods involving sulfur-containing reagents.
  • Introduction of Benzoyloxy Group: This can be achieved through the reaction of the tetrahydrothiophene with benzoyl chloride under basic conditions.
  • Pyrimidine Derivative Synthesis: The 2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl moiety can be synthesized via condensation reactions involving urea derivatives and diketones.
  • Final Coupling Reaction: The final product is obtained through coupling the tetrahydrothiophene derivative with the pyrimidine derivative.

The compound has potential applications in various fields:

  • Pharmaceuticals: Due to its structural features, it may serve as a lead compound in drug development targeting various diseases.
  • Biochemistry Research: It could be utilized in studies investigating enzyme interactions or as a biochemical probe.
  • Material Science: Its unique structure might inspire novel materials with specific electronic or optical properties.

Interaction studies are crucial for understanding how this compound behaves in biological systems:

  • Protein Binding Studies: Evaluating how the compound binds to proteins can provide insights into its mechanism of action.
  • Cell Line Testing: Assessing its effects on different cancer cell lines can reveal its cytotoxicity and selectivity.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized in vivo can help predict its pharmacokinetics and potential side effects.

Several compounds share structural similarities with (2R,3S,4R,5R)-2-((benzoyloxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrothiophene-3,4-diyl dibenzoate. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
(2R,3S,4R,5R)-5-(benzoyloxy)methyl-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuranSimilar pyrimidine coreAntimicrobial
(2R,3S,4R)-5-(benzyloxy)methylpyrimidine derivativesContains benzyl instead of benzoylAnticancer
(2R,3S)-5-(benzoyloxy)methylpyridine derivativesPyridine instead of pyrimidineEnzyme inhibitors

This comparison highlights the uniqueness of the target compound due to its specific combination of functional groups and stereochemistry that may confer distinct biological properties not found in other similar compounds.

XLogP3

4.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

574.14098697 g/mol

Monoisotopic Mass

574.14098697 g/mol

Heavy Atom Count

41

Dates

Last modified: 08-10-2024

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